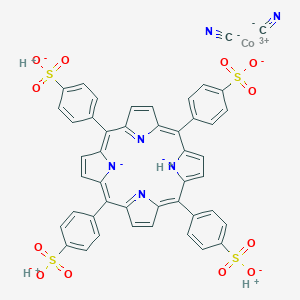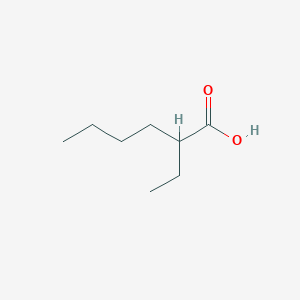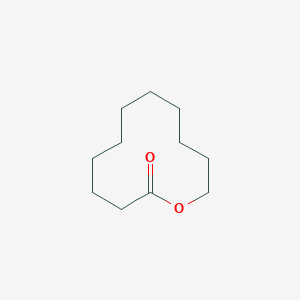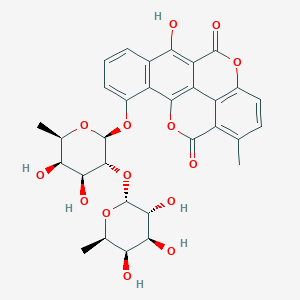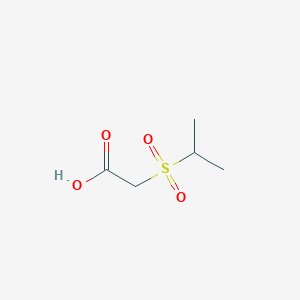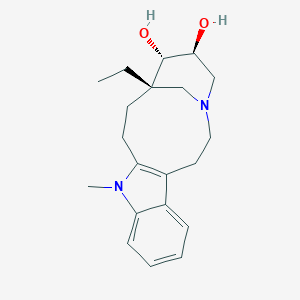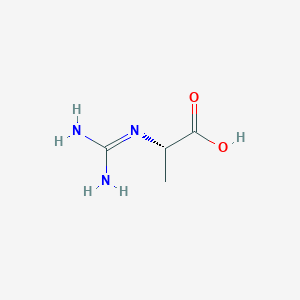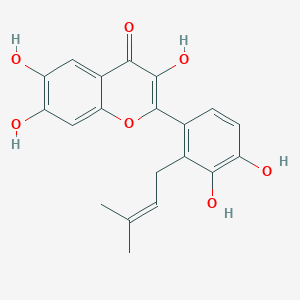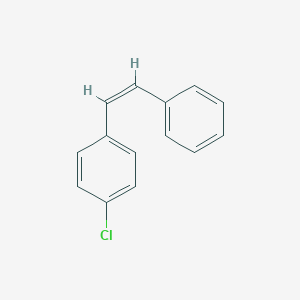
(Z)-4-Chlorostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-Chlorostilbene is a chemical compound that is widely used in scientific research. It is a derivative of stilbene, which is a type of organic compound that is commonly found in plants. (Z)-4-Chlorostilbene has several properties that make it useful for research purposes, including its ability to act as a fluorescent probe and its ability to inhibit certain proteins.
Mécanisme D'action
The mechanism of action of (Z)-4-Chlorostilbene is not fully understood. However, it is believed to work by binding to certain proteins and inhibiting their activity. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and aromatase.
Effets Biochimiques Et Physiologiques
(Z)-4-Chlorostilbene has several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of many drugs and toxins. It has also been shown to inhibit the activity of aromatase, which is involved in the synthesis of estrogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Z)-4-Chlorostilbene in lab experiments is its ability to act as a fluorescent probe. This allows researchers to track the movement and interactions of proteins and other biomolecules within cells. Another advantage is its ability to inhibit certain proteins, making it useful for studying their function.
One limitation of using (Z)-4-Chlorostilbene is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound. Additionally, (Z)-4-Chlorostilbene may have off-target effects, meaning that it may inhibit proteins other than the ones it is intended to target.
Orientations Futures
There are several future directions for research involving (Z)-4-Chlorostilbene. One potential area of study is its use as a therapeutic agent. Its ability to inhibit certain proteins makes it a promising candidate for the development of drugs to treat various diseases.
Another future direction for research is to better understand its mechanism of action. This could involve studying its interactions with specific proteins or using structural biology techniques to determine its binding sites.
Overall, (Z)-4-Chlorostilbene is a versatile compound that has several applications in scientific research. Its ability to act as a fluorescent probe and inhibit certain proteins make it a valuable tool for studying the function of biomolecules within cells.
Méthodes De Synthèse
The synthesis of (Z)-4-Chlorostilbene involves several steps. First, stilbene is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-chlorobenzylamine to form the amide. Finally, the amide is dehydrated to form (Z)-4-Chlorostilbene.
Applications De Recherche Scientifique
(Z)-4-Chlorostilbene has several applications in scientific research. One of its most common uses is as a fluorescent probe. It can be used to label proteins and other biomolecules, allowing researchers to track their movement and interactions within cells. (Z)-4-Chlorostilbene can also be used to inhibit certain proteins, making it useful for studying their function.
Propriétés
Numéro CAS |
1657-49-4 |
|---|---|
Nom du produit |
(Z)-4-Chlorostilbene |
Formule moléculaire |
C14H11Cl |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
1-chloro-4-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- |
Clé InChI |
TTYKTMUIQGPMMH-SREVYHEPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



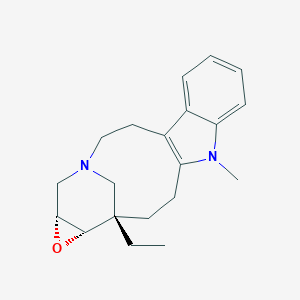
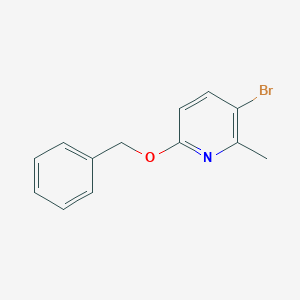
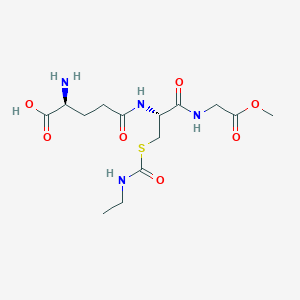
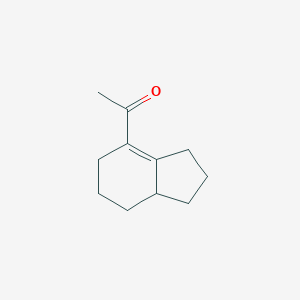
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
